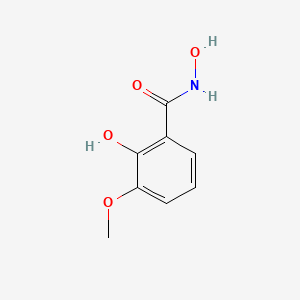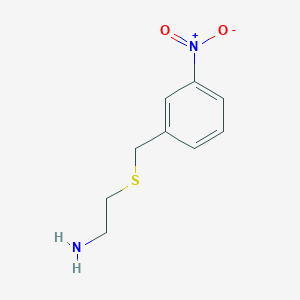
2-(4-Fluorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-2-methylpropanamide, or 4-FMP, is an important organic compound used in many scientific research applications. It is a derivative of the amide group and is used in a variety of chemical reactions. 4-FMP is an important building block in organic synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other materials. 4-FMP is used in a variety of scientific research applications, including drug discovery and development, chemical synthesis, and biochemistry.
Scientific Research Applications
4-FMP has a wide range of applications in scientific research. It is used in drug discovery and development, as it can be used to synthesize a variety of different compounds. It is also used in chemical synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-FMP is used in biochemistry, as it can be used to study the structure and function of proteins and enzymes.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenoxy)-2-methylpropanamide is the Dopamine transporter (DAT) . This protein is a member of the solute carrier family and plays a crucial role in the termination of the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
This would result in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .
Biochemical Pathways
The inhibition of the dopamine transporter affects the dopaminergic neurotransmission pathway . This can have downstream effects on various physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Result of Action
The result of the action of 2-(4-Fluorophenoxy)-2-methylpropanamide is likely to be an alteration in dopamine-mediated physiological processes. This could potentially lead to changes in motor control, reward, reinforcement, and the regulation of prolactin secretion .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-FMP in lab experiments is its ability to be used in a variety of different reactions. It can be used in drug discovery and development, chemical synthesis, and biochemistry. In addition, 4-FMP is relatively easy to synthesize and can be used in a variety of solvents. However, 4-FMP can be toxic and should be handled with care.
Future Directions
Could include the development of new drugs or other compounds based on 4-FMP, as well as further research into the biochemical and physiological effects of 4-FMP.
Synthesis Methods
4-FMP is synthesized by a process known as condensation polymerization. In this process, an amide group is formed from two molecules of an acid and an amine. The amide is then reacted with a fluorinated phenol to form 4-FMP. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNIZZIKBKKYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)



![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)